molecular formula C17H16N2O3 B1620602 4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine CAS No. 77151-48-5

4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine

Cat. No. B1620602
CAS RN: 77151-48-5
M. Wt: 296.32 g/mol
InChI Key: UYQBTVPFWBONES-UHFFFAOYSA-N
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Description

4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine is a synthetic organic compound with the molecular formula C17H15NO3 . It belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring. This compound is gaining attention in scientific research due to its potential applications in various fields.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new azo ligand was synthesized from the coupling reaction between 4,5-bis (4-methoxy phenyl)imidazole and the diazonium salt of 4-Amino benzoic acid in an alkaline medium at 0-5 ᵒC .


Molecular Structure Analysis

The molecular structure of 4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine consists of two 4-methoxyphenyl groups attached to the 4 and 5 positions of an oxazole ring . The molecular weight of this compound is 281.30600 .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine are not available, similar compounds have been used in various chemical reactions. For example, 4-methoxyphenol has been used in the synthesis of butylated hydroxy anisoles via alkylation with methyl tert-butyl ether over a non-zeolitic solid acidic catalyst .

Scientific Research Applications

Environmental Health and Exposure

One area of application involves the assessment of environmental health and the potential exposure of humans to various chemical compounds. For instance, studies on bisphenol A (BPA) and phthalates, which are structurally related to 4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine, focus on their presence in the environment and their impact on human health. These studies highlight the widespread use of BPA in manufacturing polycarbonate plastics and epoxy resins, pointing to high potential for human exposure due to their use in consumer products (Calafat et al., 2004). Furthermore, research on organochlorine pesticides and their metabolites in human breast milk from Shanghai, China, emphasizes the concerns regarding exposure to such compounds and the consequent health risks (Lu et al., 2015).

Pharmacological Effects and Toxicology

Another significant application involves exploring the pharmacological effects and toxicological profiles of related compounds. For example, studies on melatonin and its impact on the induction dose of propofol provide insights into the interactions between different pharmaceutical agents and their potential benefits in clinical settings (Turkistani et al., 2007). Additionally, research on the severe clinical toxicity associated with the recreational use of substances like 25I-NBOMe underscores the importance of understanding the toxicological aspects of new psychoactive substances (Hill et al., 2013).

Analytical Techniques and Biomarker Studies

The compound's relevance is also evident in the development of analytical techniques and biomarker studies. Research focusing on the determination of plasma and urine levels of new anti-inflammatory agents highlights the role of analytical chemistry in drug development and therapeutic monitoring (Krause, 1981). Similarly, studies on the quantification of urinary conjugates of bisphenol A and other phenols by online solid phase extraction–high performance liquid chromatography–tandem mass spectrometry demonstrate the advancements in techniques for assessing exposure to environmental chemicals (Ye et al., 2005).

properties

IUPAC Name

4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-20-13-7-3-11(4-8-13)15-16(22-17(18)19-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQBTVPFWBONES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=N2)N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368476
Record name 4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-amine

CAS RN

77151-48-5
Record name 4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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